molecular formula C9H13N3O4 B2809854 ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1002243-73-3

ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No. B2809854
M. Wt: 227.22
InChI Key: SRZCNFCBCVDIHX-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To a solution of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate (45 g) obtained in Step F of Example 103 in tetrahydrofuran (400 mL) was added gradually dropwise diisopropylaluminium hydride in toluene (1.5 M in toluene, 400 mL) while maintaining the internal temperature of −20° C. or less, and the reaction mixture was stirred overnight while it was allowed to be warmed. To the reaction mixture was added aqueous potassium sodium tartrate solution in an ice bath, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give the crude title compound (36 g).
Quantity
45 g
Type
reactant
Reaction Step One
Name
diisopropylaluminium hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:9]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[N:10]1)([CH3:8])[C:3](OCC)=[O:4].[H-].C([Al+]C(C)C)(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>O1CCCC1.C1(C)C=CC=CC=1>[CH3:8][C:2]([N:9]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[N:10]1)([CH3:1])[CH2:3][OH:4] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)N1N=CC(=C1)[N+](=O)[O-]
Name
diisopropylaluminium hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C)(C)[Al+]C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of −20° C. or less
TEMPERATURE
Type
TEMPERATURE
Details
to be warmed
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CO)(C)N1N=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.